molecular formula C14H7FN2O B6376050 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol CAS No. 1261924-43-9

2-Cyano-5-(5-cyano-2-fluorophenyl)phenol

Cat. No.: B6376050
CAS No.: 1261924-43-9
M. Wt: 238.22 g/mol
InChI Key: DGEWYNMJMKEYLW-UHFFFAOYSA-N
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Description

2-Cyano-5-(5-cyano-2-fluorophenyl)phenol is a substituted biphenyl derivative featuring dual cyano groups and a fluorine atom. Its molecular formula is C₁₄H₇F₂N₂O, with a molar mass of 273.23 g/mol. The compound’s structure includes a phenolic hydroxyl group at the ortho position relative to one cyano group and a para-substituted fluorinated phenyl ring bearing a second cyano moiety. Its structural analogs, however, demonstrate cytotoxic activity against cancer cell lines, hinting at possible bioactivity .

Properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-13-4-1-9(7-16)5-12(13)10-2-3-11(8-17)14(18)6-10/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEWYNMJMKEYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684750
Record name 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-43-9
Record name 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(5-cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(5-cyano-2-fluorophenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol with key analogs, focusing on substituent variations, physicochemical properties, and biological activities where available:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity (IC₅₀, µM) Reference
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol C₁₄H₇F₂N₂O 273.23 -OH, -CN (positions 2, 5); -F, -CN (phenyl ring) Not reported Synthesized from structural analogs in evidence
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol C₁₃H₇ClFNO 259.66 -Cl instead of -CN at position 5; similar F/CN Not reported
2-Cyano-5-(2,3-difluorophenyl)phenol C₁₃H₇F₂NO 231.20 -OH, -CN; 2,3-difluorophenyl (no second -CN) Not reported
5-(4-Cyanophenyl)-2-fluorobenzoic acid C₁₄H₈FNO₂ 265.22 -COOH instead of -OH; -CN at para position Not reported
Sulfonamide derivatives with cyano/acetamide Varies Varies Cyano + acetamide groups (e.g., compound 1b) HT-29: IC₅₀ = 49.22 µM

Key Observations:

Substituent Effects on Bioactivity: The presence of dual cyano groups in the target compound may enhance electron-withdrawing effects compared to analogs like 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (), where a chlorine atom replaces one cyano group. Sulfonamide derivatives with cyano/acetamide groups () show moderate anticancer activity (IC₅₀ ~45–85 µM), suggesting that cyano groups contribute to cytotoxicity .

Fluorine Positioning: The mono-fluorine substitution in the target compound contrasts with 2-Cyano-5-(2,3-difluorophenyl)phenol (), which has two adjacent fluorine atoms. Difluorination may increase lipophilicity but reduce steric accessibility for target interactions .

Structural Analogues in Drug Discovery: Sulfonamide-based cyano compounds () exhibit activity against HT-29 and MDA-MB-231 cancer cells, though less potent than 5-fluorouracil. This implies that further optimization of the target compound’s substituents (e.g., adding sulfonamide moieties) could enhance efficacy .

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